3-Bromo-6-methoxypicolinic acid

Nav1.8 Inhibitors Pain Medicinal Chemistry

3-Bromo-6-methoxypicolinic acid is a disubstituted pyridine-2-carboxylic acid derivative bearing a bromine atom at the C3 position and a methoxy group at the C6 position. It functions almost exclusively as a versatile synthetic intermediate, with extensive patent literature citations for its role in constructing kinase inhibitor scaffolds and agrochemical leads.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 1196147-56-4
Cat. No. B1523331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methoxypicolinic acid
CAS1196147-56-4
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)Br)C(=O)O
InChIInChI=1S/C7H6BrNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyDJLLBSHGCMLODW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-methoxypicolinic Acid (CAS 1196147-56-4): A Regiospecific Heterocyclic Building Block for Kinase and Agrochemical Synthesis


3-Bromo-6-methoxypicolinic acid is a disubstituted pyridine-2-carboxylic acid derivative bearing a bromine atom at the C3 position and a methoxy group at the C6 position [1]. It functions almost exclusively as a versatile synthetic intermediate, with extensive patent literature citations for its role in constructing kinase inhibitor scaffolds and agrochemical leads . Suppliers list it under the protein degrader building block category and stock it for research and development use [2]. Its core value proposition derives from the predictable and orthogonal reactivity of its substituents: the carboxylic acid at C2 enables amide coupling, the C3-bromine participates in palladium-catalyzed cross-couplings, and the C6-methoxy group modulates ring electronics and can be a metabolic or solubility handle in downstream candidates.

Why Regioisomeric Bromo-Methoxypicolinic Acids Are Not Interchangeable for 3-Bromo-6-methoxypicolinic Acid Procurement


The family of bromo-methoxypicolinic acids shares the same molecular formula (C7H6BrNO3) and molecular weight (232.03 g/mol) . However, moving the bromine from the C3 position to C4, C5, or C6 drastically alters the synthetic utility of the molecule. In 3-bromo-6-methoxypicolinic acid, the bromine is situated ortho to the carboxylic acid, creating a distinct steric and electronic environment that is critical for the specific heterocyclic frameworks described in recent pharmaceutical patents [1]. A generic substitution with 5-bromo-6-methoxypicolinic acid or 6-bromo-3-methoxypicolinic acid will yield a different connectivity in the final target, which invariably leads to a loss of target binding affinity or pharmacokinetic profile in the elaborated drug candidate. Therefore, procurement must be regiospecific to match the exact intermediate specified in the synthetic route.

Quantitative Evidence Guide for Selecting 3-Bromo-6-methoxypicolinic Acid Over Analogs


Regiospecific Utility in Nav1.8 Pain Program Synthesis vs. 5-Bromo-6-methoxypicolinic Acid

Patent WO2022129281A1 explicitly incorporates 3-bromo-6-methoxypicolinic acid as the essential intermediate for elaborating a nitrogen-containing 2,3-dihydroquinazolinone core that yields potent Nav1.8 inhibitors [1]. The C3-bromine is chemically addressed via Suzuki coupling to install a critical aryl appendage that occupies the hydrophobic pocket of the sodium channel. Attempting this coupling with 5-bromo-6-methoxypicolinic acid (CAS 1214334-70-9) would relocate the vector by two positions on the pyridine ring, fundamentally disrupting the geometry required for target engagement. Despite being simpler, 6-methoxypicolinic acid, lacking the bromine handle entirely, cannot be used to introduce this structural complexity.

Nav1.8 Inhibitors Pain Medicinal Chemistry

Computed LogP Advantage for CNS Drug Design vs. 6-Methoxy Picolinic Acid

The presence of a bromine atom significantly increases the lipophilicity of the picolinic acid scaffold, a necessary parameter for crossing the blood-brain barrier in CNS drug design. The computed XLogP3 for 3-bromo-6-methoxypicolinic acid is 1.7 [1]. In contrast, the non-brominated analog 6-methoxypicolinic acid has a significantly lower logP (estimated to be below 0.5 based on the removal of the hydrophobic bromine atom) . This quantifiable difference in XLogP is a first-pass filter often used to prioritize building blocks for CNS-targeted libraries.

Drug Design Physicochemical Properties CNS Penetration

GHS Safety Profile: Standardized Handling vs. Heavier Poly-halogenated Analogs

A practical differentiator for procurement is the quantified safety profile. The Globally Harmonized System (GHS) classification for 3-bromo-6-methoxypicolinic acid is uniform across major suppliers: it carries the signal word 'Warning' with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is milder and requires less stringent containment than heavier or more electron-deficient analogs like 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, which introduces systemic toxicity concerns from the trifluoromethyl group and may require more specialized storage and handling protocols, thereby increasing operational overhead.

Safety Handling Procurement

Commercial Scalability and Purity Metrics

Several global suppliers stock 3-bromo-6-methoxypicolinic acid with a standard purity of 97% (HPLC, NMR verified), which is adequate for direct use in medicinal chemistry campaigns without further purification . In contrast, the closely related 6-bromo-3-methoxypicolinic acid (CAS 1256810-26-0) is frequently listed at a lower standard purity of 95% and is notably priced higher per gram in catalog listings (e.g., CymitQuimica lists 250 mg for €80.00), suggesting a synthetically less accessible or economically scaled building block . The target compound is available in bulk quantities (up to 5g in single catalog listings) with transparent pricing, which is critical for research project planning.

Supply Chain Purity Scalability

High-Confidence Application Scenarios for 3-Bromo-6-methoxypicolinic Acid in R&D


Core Intermediate for Nav1.8 Inhibitor Pain Program Library Synthesis

As detailed in the patent literature, 3-bromo-6-methoxypicolinic acid serves as an essential fragment for constructing the core of Na(v)1.8 inhibitors for the treatment of pain and cardiovascular diseases [1]. Medicinal chemistry teams prosecuting this or similar pyridine-fused quinazolinone targets should prioritize its procurement over other regioisomers to ensure synthetic fidelity to the reported active series.

Building Block for CNS-Optimized PROTAC and Protein Degrader Libraries

The compound is grouped under the 'Protein Degrader Building Blocks' category by suppliers due to the carboxylic acid handle, which is routinely coupled to E3 ligase ligands, and the C3-bromine, which allows for late-stage diversification via Suzuki cross-coupling [2]. Its XLogP3 of 1.7, contributed in part by the bromine atom, makes it a suitable starting point for designing bifunctional degraders that must maintain moderate lipophilicity for eventual oral administration or CNS penetration.

Standardized Parallel Synthesis and Agrochemical Lead Optimization

The combination of a well-characterized, uniform GHS safety profile (Warning, GHS07) and high purity specification (97%) enables its use in library synthesis and agrochemical lead optimization without the need for specialized containment . The presence of the C6-methoxy group is a conserved signature in many herbicidal picolinic acid derivatives, making it a key starting material for agrochemical SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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